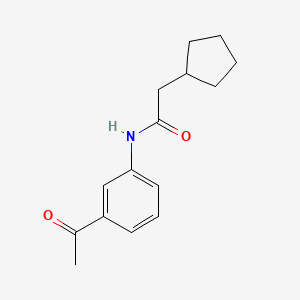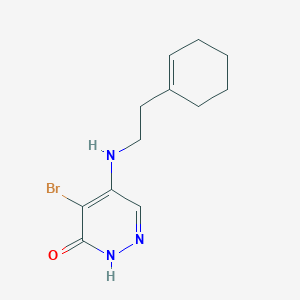
4-Bromo-5-((2-(cyclohex-1-en-1-yl)ethyl)amino)pyridazin-3(2h)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-5-((2-(cyclohex-1-en-1-yl)ethyl)amino)pyridazin-3(2h)-one is a synthetic organic compound that belongs to the pyridazinone class. Compounds in this class are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a bromine atom and a cyclohexene moiety in its structure suggests that it may have unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-((2-(cyclohex-1-en-1-yl)ethyl)amino)pyridazin-3(2h)-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyridazinone Core: This can be achieved by cyclization reactions involving appropriate precursors such as hydrazine derivatives and diketones.
Bromination: Introduction of the bromine atom at the 4-position of the pyridazinone ring can be carried out using brominating agents like N-bromosuccinimide (NBS) under controlled conditions.
Amination: The amino group can be introduced by reacting the brominated pyridazinone with an appropriate amine, such as 2-(cyclohex-1-en-1-yl)ethylamine, under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of each step.
化学反応の分析
Types of Reactions
4-Bromo-5-((2-(cyclohex-1-en-1-yl)ethyl)amino)pyridazin-3(2h)-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the bromine atom to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution with an amine may produce an amino derivative.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for studies on enzyme inhibition or receptor binding.
Medicine: Its potential pharmacological properties could be explored for the development of new therapeutic agents.
Industry: The compound may find applications in the development of new materials or as a precursor in chemical manufacturing processes.
作用機序
The mechanism of action of 4-Bromo-5-((2-(cyclohex-1-en-1-yl)ethyl)amino)pyridazin-3(2h)-one would depend on its specific biological target. Generally, compounds in this class may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The presence of the bromine atom and the cyclohexene moiety may influence its binding affinity and specificity.
類似化合物との比較
Similar Compounds
4-Bromo-5-((2-(cyclohexyl)ethyl)amino)pyridazin-3(2h)-one: Similar structure but with a saturated cyclohexyl group.
4-Chloro-5-((2-(cyclohex-1-en-1-yl)ethyl)amino)pyridazin-3(2h)-one: Similar structure with a chlorine atom instead of bromine.
5-((2-(cyclohex-1-en-1-yl)ethyl)amino)pyridazin-3(2h)-one: Lacks the halogen atom.
Uniqueness
The presence of the bromine atom in 4-Bromo-5-((2-(cyclohex-1-en-1-yl)ethyl)amino)pyridazin-3(2h)-one may confer unique reactivity and biological activity compared to its analogs. This could make it a valuable compound for specific applications where halogenation plays a crucial role.
特性
分子式 |
C12H16BrN3O |
|---|---|
分子量 |
298.18 g/mol |
IUPAC名 |
5-bromo-4-[2-(cyclohexen-1-yl)ethylamino]-1H-pyridazin-6-one |
InChI |
InChI=1S/C12H16BrN3O/c13-11-10(8-15-16-12(11)17)14-7-6-9-4-2-1-3-5-9/h4,8H,1-3,5-7H2,(H2,14,16,17) |
InChIキー |
MJKGVXDJSJLKHU-UHFFFAOYSA-N |
正規SMILES |
C1CCC(=CC1)CCNC2=C(C(=O)NN=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


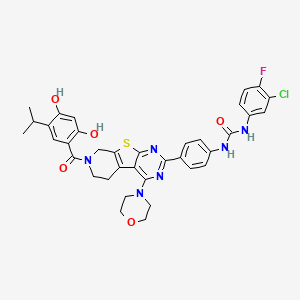
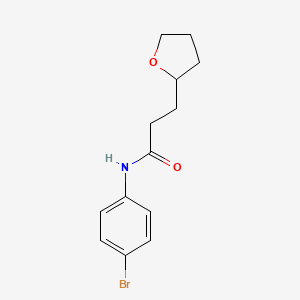

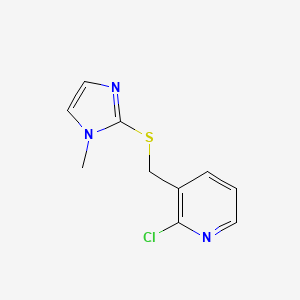


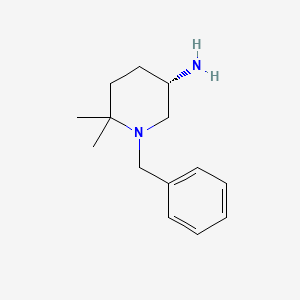
![3-[(N-Methylcyclohexylamino)methyl]phenylZinc bromide](/img/structure/B14898249.png)


![N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14898272.png)
